molecular formula C10H7ClO B3024783 2-Chloronaphthalen-1-ol CAS No. 606-40-6

2-Chloronaphthalen-1-ol

Cat. No.: B3024783
CAS No.: 606-40-6
M. Wt: 178.61 g/mol
InChI Key: WONRDHPFOHAWOG-UHFFFAOYSA-N
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Description

2-Chloronaphthalen-1-ol is an organochlorine compound derived from naphthalene. It is characterized by the presence of a chlorine atom and a hydroxyl group attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 2-Chloronaphthalen-1-ol is the PD-L1 receptor , which is associated with autoimmune diseases . This compound also binds to monoclonal antibodies , which are used in diagnostic procedures and histochemical staining of biological samples .

Mode of Action

This compound interacts with its targets through a process known as binding . When this compound binds to the PD-L1 receptor, it can potentially modulate the receptor’s activity . The exact changes resulting from this interaction are currently under investigation.

Result of Action

The molecular and cellular effects of this compound’s action are largely unknown and are a subject of ongoing research. Given its interaction with the PD-L1 receptor, it may have potential effects on cellular signaling and immune response modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloronaphthalen-1-ol can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by hydroxylation. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and a hydroxylating agent like sodium hydroxide or hydrogen peroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-chloronaphthalen-1-one.

    Reduction: The chlorine atom can be reduced to form naphthalen-1-ol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like ammonia or nitric acid under specific conditions.

Major Products Formed

    Oxidation: 2-Chloronaphthalen-1-one

    Reduction: Naphthalen-1-ol

    Substitution: Various substituted naphthalenes depending on the reagent used.

Scientific Research Applications

2-Chloronaphthalen-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It has been studied for its potential therapeutic effects, particularly in the context of autoimmune diseases.

    Medicine: It is used in diagnostic procedures and histochemical staining.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Chloronaphthalen-1-ol can be compared with other chlorinated naphthalenes, such as:

  • 1-Chloronaphthalen-2-ol
  • 4-Chloronaphthalen-1-ol
  • 1-Chloronaphthalen-4-ol

These compounds share similar structural features but differ in the position of the chlorine and hydroxyl groups. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

2-chloronaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONRDHPFOHAWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955945
Record name 2-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-40-6, 34390-12-0
Record name 1-Naphthalenol, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalen-1-ol, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034390120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Mix 1 volume of 3 mg 4-chloro-1-naphthol per ml. methanol with 5 volumes of a solution of 0.018% hydrogen peroxide in Tris buffered saline (20 mM Tris. HCl, 500 mM NaCl, pH 7.5). This mixture provides a complete chromogenic mixture for peroxidase. Filter paper can be impregnated with the mixture as above, and rehydrated prior to use as noted above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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